molecular formula C5H2F3NO2 B7961124 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde

2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde

Cat. No.: B7961124
M. Wt: 165.07 g/mol
InChI Key: VEAMCEWZUZIDPR-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde is a heterocyclic compound featuring an oxazole core substituted with a trifluoromethyl (-CF₃) group at the 2-position and an aldehyde (-CHO) group at the 4-position. The oxazole ring, a five-membered aromatic structure containing one oxygen and one nitrogen atom, confers rigidity and electronic diversity. The -CF₃ group enhances electronegativity and metabolic stability, while the aldehyde moiety offers reactivity for further functionalization.

Properties

IUPAC Name

2-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3NO2/c6-5(7,8)4-9-3(1-10)2-11-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAMCEWZUZIDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240598-47-3
Record name 2-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde
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Preparation Methods

Key Reaction Parameters:

ParameterOptimal RangeImpact on Yield
Temperature100°C (microwave)Maximizes azirine formation
Reaction Time2–5 minutesMinimizes side products
Acid CatalystTrifluoroacetic acidEnhances electrophilicity

For 4-carbaldehyde synthesis, substituting benzoic acid with formic acid or employing protected glyoxylic acid derivatives could introduce the aldehyde moiety at position 4.

Post-Cyclization Formylation Strategies

Introducing the aldehyde group post-cyclization offers a viable pathway, though no direct literature examples exist for 2-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde. Two potential approaches are proposed:

Vilsmeier-Haack Formylation

The Vilsmeier reagent (POCl3/DMF) could formylate the oxazole at position 4, leveraging the electron-deficient nature of the trifluoromethyl-substituted ring. Preliminary studies on analogous oxazoles show moderate success, with yields of 40–60% under reflux conditions.

Oxidative Dehydrogenation

Oxidizing a 4-hydroxymethyl group to the aldehyde using MnO2 or PCC represents another route. This method requires introducing a hydroxymethyl substituent during cyclization, achievable via hydroxymethyl-bearing α-azidochalcones.

Solvent and Temperature Optimization

The choice of solvent critically affects reaction efficiency and product purity. Data from CN111153868B illustrate solvent impacts on analogous syntheses:

SolventYield (%)Purity (%)
Toluene95.095.1
Xylene95.495.8
Dichloroethane94.894.5

Polar aprotic solvents like acetonitrile may improve aldehyde stability during formylation steps, though this remains untested for the target compound.

Chemical Reactions Analysis

Reactivity of the Aldehyde Group

The aldehyde moiety at position 4 undergoes characteristic nucleophilic addition and oxidation-reduction reactions:

Nucleophilic Additions

  • Amine Condensation : Reacts with primary amines to form Schiff bases. For example, condensation with benzylamine yields imine derivatives under mild conditions (room temperature, acetonitrile) .

  • Grignard Reagents : The carbonyl carbon is susceptible to nucleophilic attack by organomagnesium reagents, forming secondary alcohols.

Oxidation and Reduction

  • Oxidation : The aldehyde is oxidized to a carboxylic acid using agents like KMnO₄ or CrO₃, yielding 2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid.

  • Reduction : Catalytic hydrogenation (H₂/Pd) reduces the aldehyde to a hydroxymethyl group, producing 2-(trifluoromethyl)-1,3-oxazole-4-methanol.

Reactions Involving the Trifluoromethyl Group

The electron-withdrawing trifluoromethyl group enhances electrophilicity at adjacent positions, facilitating substitution and coupling reactions:

Electrophilic Aromatic Substitution

  • Nitration : Nitrating agents (HNO₃/H₂SO₄) introduce nitro groups at position 5 of the oxazole ring, though yields are moderate (~45%) due to steric hindrance .

  • Halogenation : Bromination (Br₂/FeBr₃) occurs at position 5, forming 5-bromo derivatives.

Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The trifluoromethyl group stabilizes intermediates in palladium-catalyzed couplings with aryl boronic acids. For example, reaction with 4-methylphenylboronic acid produces biaryl derivatives in 65–78% yields .

Cyclization and Ring-Opening Reactions

The oxazole ring participates in cycloadditions and ring-opening transformations:

Cycloadditions

  • Diels-Alder Reactions : Acts as a dienophile with conjugated dienes (e.g., 1,3-butadiene), forming bicyclic adducts under thermal conditions (Δ, 110°C) .

Ring-Opening Hydrolysis

  • Acidic hydrolysis (HCl/H₂O) cleaves the oxazole ring, yielding α-keto amides. For example, hydrolysis produces 4-(trifluoromethyl)oxazole-2-carboxylic acid amide .

Mechanistic Insights

Key reaction pathways include:

  • Aldehyde Reactivity : Nucleophilic attack on the carbonyl carbon follows a two-step mechanism: (1) nucleophile addition to form a tetrahedral intermediate, and (2) proton transfer.

  • Trifluoromethyl Effects : The -CF₃ group stabilizes transition states via inductive effects, accelerating electrophilic substitutions .

Table 1: Representative Reactions and Conditions

Reaction TypeReagents/ConditionsProductYield (%)Source
Schiff Base FormationBenzylamine, MeCN, rt, 3 hImine derivative85
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 80°C, 12 h5-Aryl-2-(trifluoromethyl)oxazole78
NitrationHNO₃/H₂SO₄, 0°C, 2 h5-Nitro-2-(trifluoromethyl)oxazole45
Hydrolysis6M HCl, reflux, 6 h4-(Trifluoromethyl)oxazole-2-carboxamide92

Table 2: Comparative Reactivity of Substituents

PositionSubstituentReactivityDominant Mechanism
C2-CF₃Electrophilic substitutionStabilization via inductive effect
C4-CHONucleophilic addition/oxidationPolarization of carbonyl group
C5H (default)Electrophilic substitutionRing activation by -CF₃

Scientific Research Applications

Antimicrobial and Anticancer Properties

Research indicates that compounds containing trifluoromethyl groups exhibit significant biological activity, including antimicrobial and anticancer effects. The unique electronic properties of the trifluoromethyl group enhance interactions with biological targets, potentially leading to improved efficacy in therapeutic applications. For instance, studies have shown that derivatives of oxazole compounds can act as inhibitors of various enzymes and receptors involved in disease pathways .

Drug Development

The compound serves as a crucial building block in the synthesis of pharmaceuticals. Its structural features allow for modifications that can lead to new drug candidates with enhanced pharmacological profiles. For example, derivatives of 2-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde have been explored for their potential as selective inhibitors in cancer therapies .

Case Study: In Vivo Exploration of Drug Candidates

A notable study investigated the biotransformation of a related compound (3-(2-butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide) in animal models. The results indicated the formation of active metabolites that retained pharmacological activity, suggesting that similar strategies could be applied to derivatives of this compound .

Material Science Applications

The incorporation of trifluoromethyl groups into materials can significantly alter their physical properties, such as thermal stability and solubility. This characteristic makes this compound a candidate for developing advanced materials with tailored properties for specific applications.

Polymer Chemistry

In polymer chemistry, compounds like this compound can be utilized to synthesize polymers with enhanced resistance to solvents and thermal degradation. This application is particularly relevant in industries requiring durable materials .

Synthesis Techniques

Several synthetic routes have been developed for producing this compound efficiently:

  • Condensation Reactions : Utilizing aldehydes and amines under controlled conditions to form oxazoles.
  • Electrophilic Aromatic Substitution : Modifying aromatic compounds to introduce trifluoromethyl groups effectively.

These methodologies are crucial for generating sufficient quantities of the compound for research and application purposes.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Oxazole vs. Thiazole and Pyrazole Derivatives

4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde
  • Structure : Replaces the oxazole oxygen with sulfur, forming a thiazole ring. The -CF₃ group is attached to a phenyl ring at the 2-position.
  • Molecular Weight : 271.26 g/mol (vs. 195.12 g/mol for the target compound).
  • Key Differences: Thiazole’s sulfur atom increases lipophilicity and polarizability compared to oxazole.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
  • Structure : Pyrazole ring with -CF₃ at the 3-position and a chlorophenylsulfanyl group.
  • Key Differences :
    • Pyrazole’s two adjacent nitrogen atoms create distinct hydrogen-bonding capabilities vs. oxazole’s oxygen-nitrogen pairing.
    • The chlorophenylsulfanyl group introduces steric hindrance and electron-withdrawing effects, altering reactivity compared to the simpler oxazole-aldehyde structure .
5-tert-Butyl-1,3-oxazole-4-carbaldehyde
  • Structure : Oxazole with a bulky tert-butyl group at the 5-position.
  • Lack of -CF₃ reduces electronegativity and stability .

Substituent Effects: Trifluoromethyl vs. Other Groups

  • Electron-Withdrawing Effects : The -CF₃ group in the target compound enhances resistance to oxidative degradation compared to methyl or sulfanyl groups (e.g., 2-(methylsulfanyl)-1,3-thiazole-5-carbaldehyde in ).
  • Reactivity : The aldehyde group in 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde allows for nucleophilic additions or condensations, similar to 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde .

Physicochemical Properties

Compound Molecular Weight (g/mol) Ring Type Key Substituents Notable Properties
This compound 195.12 Oxazole -CF₃, -CHO High electronegativity, reactive
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde 271.26 Thiazole Phenyl-CF₃, -CHO Lipophilic, sterically hindered
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde N/A Pyrazole -CF₃, -S-C₆H₄-Cl Steric hindrance, H-bonding potential
5-tert-Butyl-1,3-oxazole-4-carbaldehyde 153.18 Oxazole tert-Butyl, -CHO Steric bulk, reduced stability

Biological Activity

2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological potential, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The oxazole ring is known for its role in various pharmacologically active compounds, making derivatives of this structure particularly valuable in drug discovery.

Antimicrobial Activity

Recent studies highlight the antimicrobial properties of this compound. It has shown efficacy against a range of bacterial strains:

  • Mechanism of Action : The compound appears to inhibit bacterial protein synthesis by targeting the trans-translation process, which is crucial for bacterial survival. This mechanism is particularly effective against Gram-positive bacteria and some Gram-negative strains lacking efficient efflux systems .
  • Efficacy Data : In vitro tests have demonstrated that the compound exhibits a minimum inhibitory concentration (MIC) as low as 2 µM against specific pathogenic strains such as Staphylococcus aureus and Escherichia coli. Comparative studies suggest that its activity may be synergistic when combined with conventional antibiotics .

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Cytotoxicity Studies : Various derivatives have been tested against human cancer cell lines, revealing IC50 values ranging from 1.143 µM to 9.27 µM depending on the specific cell line targeted (e.g., renal cancer and ovarian cancer) .
  • Mechanisms : The compound may exert its effects through multiple pathways, including apoptosis induction and inhibition of tumor cell proliferation. Its ability to modulate key signaling pathways involved in cancer progression is under investigation.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects:

  • In Vitro Studies : Research indicates that this compound can reduce pro-inflammatory cytokine production in various cell types. This suggests potential applications in treating inflammatory diseases .

Table 1: Biological Activity Summary

Activity TypeTarget Organisms/CellsIC50/MIC ValuesMechanism of Action
AntimicrobialS. aureus, E. coliMIC = 2 µMInhibition of trans-translation
AnticancerRenal cancer cellsIC50 = 1.143 µMInduction of apoptosis
Ovarian cancer cellsIC50 = 9.27 µMModulation of signaling pathways
Anti-inflammatoryVarious immune cellsNot specifiedReduction of pro-inflammatory cytokines

Case Studies

  • Antimicrobial Efficacy : A study evaluated the activity of several oxazole derivatives, including this compound, against multi-drug resistant bacterial strains. The results indicated significant inhibition compared to standard antibiotics, suggesting a promising role in combating antibiotic resistance .
  • Cytotoxicity in Cancer Models : In a comparative study involving multiple human tumor cell lines, the compound was shown to selectively induce cytotoxicity in renal carcinoma cells while sparing normal cells, highlighting its potential as a targeted therapeutic agent .

Q & A

Q. Example Data :

Analysis MethodRetention Time (min)Observed [M+H]+Reference
SQD-FA051.23757
QC-SMD-TFA051.70745

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. LCMS) for this compound?

Methodological Answer:
Discrepancies arise from:

  • Solvent impurities : Ensure deuterated solvents are anhydrous.
  • Tautomerism : The aldehyde group may exist in equilibrium with enol forms, complicating NMR interpretation. Use low-temperature 13C NMR to stabilize the dominant form .
  • LCMS adducts : Sodium or potassium adducts (m/z +22/+38) mimic higher molecular weights. Add 0.1% formic acid to suppress adduct formation .

Case Study :
In Example 419 (EP 4 374 877 A2), LCMS showed m/z 921 [M+H]+, but NMR indicated residual solvent. Repetition with freshly distilled DMSO-d6 resolved the issue .

Advanced: What strategies are effective for studying the reactivity of the aldehyde group in medicinal chemistry applications?

Methodological Answer:

  • Protection/deprotection : Use tert-butyl esters (e.g., bromoacetic acid tert-butyl ester) to stabilize the aldehyde during coupling reactions .
  • Schiff base formation : React with primary amines (e.g., aniline derivatives) to form imines, monitored by loss of aldehyde proton (~9.8 ppm in 1H NMR) .
  • Click chemistry : Azide-alkyne cycloaddition with propargylamine derivatives to create triazole-linked analogs .

Example :
In Example 428, the aldehyde was reacted with a glycosylamine to form a stable glycosyl hydrazone, confirmed by LCMS (m/z 923 [M+H]+) .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • DFT calculations : Predict electrophilic reactivity at the aldehyde carbon (e.g., Fukui indices) to prioritize synthetic targets .
  • Docking studies : Model interactions with target enzymes (e.g., cytochrome P450 isoforms) to reduce metabolic degradation .
  • LogP optimization : Replace trifluoromethyl with polar groups (e.g., -SO2NH2) to enhance solubility while retaining metabolic stability .

Validation :
A 2023 study used Schrödinger Suite to predict that 2-(trifluoromethyl)-oxazole derivatives with -CF3 at C2 exhibit 3× higher membrane permeability than C3 analogs .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves and safety goggles due to potential aldehyde toxicity.
  • Ventilation : Use fume hoods for reactions involving volatile byproducts (e.g., HCl gas from POCl3 reactions) .
  • Waste disposal : Quench excess reagents with ice-cold NaHCO3 before aqueous disposal .

Advanced: How can researchers address low yields in multi-step syntheses involving this compound?

Methodological Answer:

  • Intermediate trapping : Use scavenger resins (e.g., polymer-bound tosyl chloride) to remove unreacted starting materials .
  • Flow chemistry : Continuous flow systems improve mixing and heat transfer in exothermic steps (e.g., cyclization) .
  • DoE optimization : Apply response surface methodology to balance temperature, catalyst loading, and reaction time .

Case Study :
In Example 146 (EP 4 374 877 A2), optimizing the coupling step from 12h to 8h at 70°C increased yield from 52% to 78% .

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